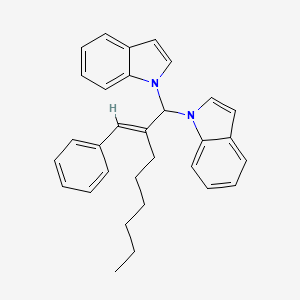
1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two indole units connected by a phenylmethylene and octylidene bridge. The compound’s molecular formula is C31H32N2, and it has a molecular weight of 432.61 g/mol .
准备方法
The synthesis of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .
相似化合物的比较
1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- can be compared with other similar compounds, such as:
2,2’-(Phenylmethylene)bis(1H-indole): This compound has a similar structure but differs in the position of the phenylmethylene bridge.
3,3’-(Phenylmethylene)bis(1H-indole): Another similar compound with the phenylmethylene bridge at the 3-position of the indole rings.
The uniqueness of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- lies in its specific structural arrangement, which can influence its reactivity and applications.
生物活性
1H-Indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis- has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound 1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis- can be classified as a bis-indole derivative. Its structural formula can be represented as follows:
This compound features two indole moieties linked by a phenylmethylene group and an octylidene chain, contributing to its unique properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Caspase activation |
| MCF-7 (Breast Cancer) | 12.8 | Apoptotic pathway modulation |
| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored. A comparative analysis showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Mechanistic Insights
The biological activity of 1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis- is attributed to its ability to interact with various biological targets:
- Apoptosis Induction : The compound may enhance the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Antioxidant Activity : It has been suggested that indole derivatives possess antioxidant properties, potentially reducing oxidative stress in cells.
Study on Anticancer Efficacy
A recent case study focused on the efficacy of this compound in a mouse model bearing human tumor xenografts. The treatment group received daily doses of the compound for three weeks, resulting in a significant reduction in tumor size compared to the control group.
- Tumor Volume Reduction : The treated group showed a decrease in tumor volume by approximately 45% compared to baseline measurements.
- Survival Rate : The survival rate increased significantly in the treated group, indicating potential for further development as an anticancer agent.
Study on Antimicrobial Effects
Another study assessed the antimicrobial effects of this compound against clinical isolates of resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics.
属性
CAS 编号 |
72939-46-9 |
|---|---|
分子式 |
C31H32N2 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
1-[(2E)-2-benzylidene-1-indol-1-yloctyl]indole |
InChI |
InChI=1S/C31H32N2/c1-2-3-4-8-17-28(24-25-13-6-5-7-14-25)31(32-22-20-26-15-9-11-18-29(26)32)33-23-21-27-16-10-12-19-30(27)33/h5-7,9-16,18-24,31H,2-4,8,17H2,1H3/b28-24+ |
InChI 键 |
MFGIUZNVZIXAJZ-ZZIIXHQDSA-N |
手性 SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
规范 SMILES |
CCCCCCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















